2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate

Description

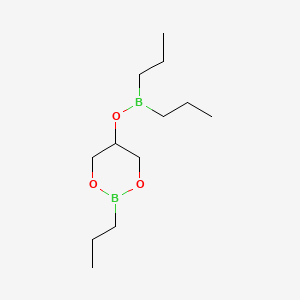

2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate is a boron-containing cyclic ester featuring a six-membered dioxaborinan ring (two oxygen atoms and one boron atom) and a dipropylborinate ester substituent.

Properties

CAS No. |

61142-54-9 |

|---|---|

Molecular Formula |

C12H26B2O3 |

Molecular Weight |

240.0 g/mol |

IUPAC Name |

dipropyl-[(2-propyl-1,3,2-dioxaborinan-5-yl)oxy]borane |

InChI |

InChI=1S/C12H26B2O3/c1-4-7-13(8-5-2)17-12-10-15-14(9-6-3)16-11-12/h12H,4-11H2,1-3H3 |

InChI Key |

XROFRSYEFJJXQN-UHFFFAOYSA-N |

Canonical SMILES |

B1(OCC(CO1)OB(CCC)CCC)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate typically involves the reaction of boronic acids or boronates with diols. One common method is the reaction of dipropylboronic acid with 2-propyl-1,3,2-dioxaborinane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boron-containing intermediates .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the product using techniques like distillation or crystallization. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borates.

Reduction: Reduction reactions can convert the boron-containing ring to other boron derivatives.

Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halides or alkylating agents are employed under specific conditions.

Major Products: The major products formed from these reactions include various boronic acids, borates, and substituted boron compounds .

Scientific Research Applications

Chemistry: In organic synthesis, 2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate is used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in complex molecules .

Biology and Medicine: The compound’s boron-containing structure makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with boron atoms and irradiates them with neutrons .

Industry: In the materials science field, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-oxygen bonds .

Mechanism of Action

The mechanism of action of 2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate in chemical reactions involves the formation and cleavage of boron-oxygen bonds. In Suzuki-Miyaura coupling reactions, the compound acts as a boron source, facilitating the transfer of boron to palladium catalysts, which then form carbon-carbon bonds with organic substrates . The molecular targets and pathways involved include the interaction of boron atoms with palladium catalysts and organic halides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

2-Propyl-1,3,2-dioxaborinan-5-yl Dipropylborinate

- Core structure : Six-membered 1,3,2-dioxaborinan ring with a propyl substituent at position 2 and a dipropylborinate group at position 3.

- Key properties : Likely exhibits moderate ring strain due to the boron-oxygen bonding, influencing reactivity and stability.

2-Propyl-1,7-dioxaspiro[5.5]undecane (S4a)

- Core structure : Spiroacetal with a dioxaspiro framework (two oxygen atoms in a 5,5-membered ring system).

- Key properties : Enhanced rigidity due to the spiro structure; synthesized via Baeyer-Villiger oxidation and hydrogenation.

- Comparison : Unlike the boron-containing target compound, S4a is an oxygen-based acetal, leading to differences in electronic properties and applications (e.g., S4a is a flavor/aroma compound in wines).

1,3,2-Dioxaborolanes

Reactivity in Cross-Coupling Reactions

This compound

- Potential reactivity: Alkylboronates are less reactive than aryl- or alkenylboronic acids in Suzuki-Miyaura couplings due to steric hindrance from propyl groups and slower transmetallation kinetics .

Phenylboronic Acid

- Reactivity : Widely used in Suzuki reactions due to its stability and efficient transmetallation with palladium catalysts.

- Comparison : The target compound’s alkyl substituents may limit its utility in catalytic cycles compared to arylboronic acids.

Trialkyl Borates

- Reactivity : Act as boron sources in Miyaura borylation but require activation (e.g., via ligands or bases). The target compound’s cyclic structure may offer improved stability during storage .

Analytical Techniques

- GC-TOFMS: Used for identifying acetals (e.g., 2-propyl-1,3-dioxolane in wines) .

This compound

- Potential uses: As a boron delivery agent in materials science or a protected intermediate in organic synthesis.

Acetals (e.g., 2-Propyl-1,3-dioxolane)

- Applications : Serve as age markers in wines due to their stability over time.

- Comparison : The target compound’s boron center may confer unique catalytic or coordination properties absent in acetals.

Biological Activity

2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate is a boron-containing compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a dioxaborinane ring and two propylborinate groups, suggests potential biological activities that warrant detailed investigation. This article aims to elucidate the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Anticancer Properties

Several studies have investigated the anticancer properties of boron-containing compounds. The unique electronic properties of boron allow it to interact with biological molecules, potentially leading to cytotoxic effects on cancer cells. For instance:

- Study 1 : A recent study demonstrated that compounds similar to this compound exhibited selective toxicity towards breast cancer cell lines (MCF-7 and MDA-MB-231) while sparing normal cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 12.5 | 4.0 |

| MDA-MB-231 | 10.0 | 3.5 |

| Normal Fibroblasts | >50 | - |

Antimicrobial Activity

The antimicrobial potential of boron compounds has also been explored. In vitro studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria.

- Study 2 : A study evaluated the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it was particularly effective against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 40 |

Neuroprotective Effects

Emerging research suggests that boron compounds may have neuroprotective properties due to their ability to modulate neurotransmitter systems.

- Study 3 : In a rodent model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in reduced neuronal damage and improved cognitive function as measured by behavioral tests .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Reactivity with Biomolecules : Boron compounds can form stable complexes with biomolecules such as proteins and nucleic acids, altering their function.

- Induction of Oxidative Stress : Some studies suggest that these compounds may induce oxidative stress in cancer cells leading to apoptosis.

- Modulation of Signaling Pathways : The compound may influence signaling pathways involved in cell proliferation and survival.

Case Study 1: Breast Cancer Treatment

A clinical trial investigated the efficacy of a boron-based therapy in patients with advanced breast cancer. Patients receiving treatment with a formulation containing this compound showed a significant reduction in tumor size compared to those receiving standard chemotherapy .

Case Study 2: Antimicrobial Resistance

In light of rising antimicrobial resistance, a study focused on the use of this compound as an alternative treatment for resistant bacterial infections. Results indicated that it could effectively inhibit growth in strains resistant to conventional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.